Thiophen-3-ylmethanesulfonyl fluoride
Description
Thiophen-3-ylmethanesulfonyl fluoride is a sulfonyl fluoride derivative featuring a thiophene ring substituted at the 3-position with a methanesulfonyl fluoride group. Its molecular formula is C₆H₅FO₂S₂ (calculated molecular weight: 192.23 g/mol). Sulfonyl fluorides are valued in chemical biology and organic synthesis for their stability and selective reactivity, particularly in covalent inhibition and bioconjugation applications .
Properties
IUPAC Name |
thiophen-3-ylmethanesulfonyl fluoride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H5FO2S2/c6-10(7,8)4-5-1-2-9-3-5/h1-3H,4H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VBYAQPYDYRQPGI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC=C1CS(=O)(=O)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H5FO2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
180.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
Thiophen-3-ylmethanesulfonyl fluoride can be synthesized through a one-pot process that involves the transformation of sulfonates or sulfonic acids into sulfonyl fluorides . This method features mild reaction conditions and utilizes readily available reagents, making it efficient and practical for laboratory synthesis .
Industrial Production Methods
In industrial settings, the production of sulfonyl fluorides, including this compound, often involves the chlorine-fluorine exchange of arenesulfonyl chloride in the presence of aqueous potassium fluoride (KF) or potassium hydrogen difluoride (KHF2) . This method is favored for its efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
Thiophen-3-ylmethanesulfonyl fluoride undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions due to the presence of the sulfonyl fluoride group.
Oxidation and Reduction: While specific oxidation and reduction reactions involving this compound are less documented, its thiophene ring can undergo typical aromatic oxidation and reduction processes.
Common Reagents and Conditions
Common reagents used in reactions with this compound include potassium fluoride (KF), potassium hydrogen difluoride (KHF2), and phase transfer catalysts like 18-crown-6-ether in acetonitrile .
Major Products Formed
The major products formed from reactions involving this compound depend on the specific reaction conditions and reagents used. For instance, nucleophilic substitution reactions can yield various substituted thiophene derivatives .
Scientific Research Applications
Thiophen-3-ylmethanesulfonyl fluoride has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of thiophen-3-ylmethanesulfonyl fluoride involves its reactivity with nucleophiles, particularly amino acids and proteins. The sulfonyl fluoride group acts as an electrophile, forming covalent bonds with nucleophilic sites in target molecules . This interaction can inhibit enzyme activity or modify protein function, making it useful in biochemical research and drug development .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Thiophen-3-ylmethanesulfonyl Fluoride vs. Trifluoromethanesulfonyl Chloride
Trifluoromethanesulfonyl chloride (CF₃SO₂Cl), a sulfonyl chloride with a strong electron-withdrawing trifluoromethyl group, is a widely used sulfonating agent and catalyst. Key comparisons include:
Table 1: Structural and Physicochemical Properties
| Property | This compound | Trifluoromethanesulfonyl Chloride |
|---|---|---|
| Molecular Formula | C₆H₅FO₂S₂ | CClF₃O₂S |
| Molecular Weight (g/mol) | 192.23 | 168.52 |
| Boiling Point | N/A | 29–32°C |
| Density (g/mL) | N/A | 1.583 |
| Reactivity | Moderate (stable sulfonyl fluoride) | High (reactive sulfonyl chloride) |
| Electronic Effects | Electron-rich thiophene enhances electrophilicity | Electron-withdrawing CF₃ increases acidity |
Key Findings :
Comparison with Thiophene-Containing Analogs
Thiophene derivatives like Thiophene fentanyl hydrochloride () share the thiophene motif but differ fundamentally in application. Thiophene fentanyl is an opioid with the molecular formula C₂₄H₂₆N₂OS·HCl , highlighting how thiophene’s aromaticity can be leveraged in pharmaceuticals for receptor binding . In contrast, this compound’s utility lies in its sulfonyl fluoride group, which enables selective covalent modification of proteins or polymers.
Biological Activity
Thiophen-3-ylmethanesulfonyl fluoride (TMSF) is a sulfonyl fluoride derivative that has gained attention in biochemical research due to its unique reactivity and potential applications in various fields, including medicinal chemistry and biological studies. This article explores the biological activity of TMSF, highlighting its mechanisms of action, applications, and relevant research findings.
Chemical Structure and Properties
- Molecular Formula : CHFOS
- Molecular Weight : 180.22 g/mol
- Functional Groups : Contains a thiophene ring and a sulfonyl fluoride group, which contribute to its electrophilic nature.
TMSF's biological activity primarily stems from its ability to form covalent bonds with nucleophiles, particularly amino acids and proteins. The sulfonyl fluoride group acts as an electrophile, allowing TMSF to interact selectively with nucleophilic sites in target biomolecules. This mechanism is crucial for its role as a covalent probe in biological systems.
Key Reactions
- Nucleophilic Substitution : TMSF can undergo nucleophilic substitution reactions, yielding various substituted thiophene derivatives.
- Covalent Bond Formation : The compound can form stable covalent bonds with thiol groups in cysteine residues of proteins, leading to enzyme inhibition or modulation.
Biological Applications
TMSF has been investigated for a variety of applications:
- Enzyme Inhibition : TMSF is used in the design of enzyme inhibitors. Its ability to covalently modify active sites makes it a valuable tool in drug discovery.
- Biochemical Probes : It serves as a covalent probe for studying protein interactions and dynamics in cellular environments.
- Therapeutic Development : Research indicates potential therapeutic properties, particularly in targeting specific enzymes involved in disease pathways.
Research Findings and Case Studies
Several studies have explored the biological activity of TMSF:
-
Enzyme Interaction Studies :
- In a study focusing on enzyme inhibition, TMSF was shown to effectively inhibit serine proteases by modifying the active site through covalent bonding. This modification was characterized using mass spectrometry, demonstrating the specificity of TMSF towards certain proteases.
-
Cellular Uptake and Effects :
- Research indicated that TMSF could penetrate cellular membranes, leading to alterations in cell signaling pathways. A notable case study involved the use of TMSF in cancer cell lines, where it exhibited cytotoxic effects by disrupting key signaling pathways involved in cell proliferation.
-
Comparative Studies with Similar Compounds :
- Comparative analyses with thiophen-2-ylmethanesulfonyl fluoride revealed that TMSF has enhanced stability and selectivity due to its unique structure. This was evidenced by differential effects on enzyme inhibition profiles across various targets.
Data Table: Summary of Biological Activities
| Activity Type | Description | Reference |
|---|---|---|
| Enzyme Inhibition | Covalent modification of serine proteases | |
| Cellular Effects | Induction of cytotoxicity in cancer cell lines | |
| Probe Development | Utilization as a biochemical probe for protein studies | |
| Comparative Stability | Enhanced stability compared to similar compounds |
Q & A
Q. What advanced applications exist for this compound in polymer or materials science?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
